Cas no 2172450-81-4 (4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride)

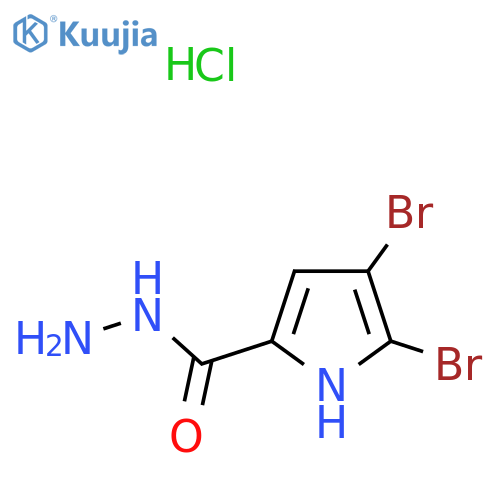

2172450-81-4 structure

商品名:4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride

4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride

- 4,5-Dibromo-1H-pyrrole-2-carbohydrazide;hydrochloride

- EN300-1428848

- 2172450-81-4

-

- インチ: 1S/C5H5Br2N3O.ClH/c6-2-1-3(5(11)10-8)9-4(2)7;/h1,9H,8H2,(H,10,11);1H

- InChIKey: USVUFPARKQCQPE-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C=C(C(NN)=O)N1)Br.Cl

計算された属性

- せいみつぶんしりょう: 318.85457g/mol

- どういたいしつりょう: 316.85661g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 166

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.9Ų

4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1428848-50mg |

4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride |

2172450-81-4 | 95.0% | 50mg |

$48.0 | 2023-09-29 | |

| Enamine | EN300-1428848-10.0g |

4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride |

2172450-81-4 | 95% | 10g |

$568.0 | 2023-06-06 | |

| Enamine | EN300-1428848-500mg |

4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride |

2172450-81-4 | 95.0% | 500mg |

$162.0 | 2023-09-29 | |

| Enamine | EN300-1428848-0.05g |

4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride |

2172450-81-4 | 95% | 0.05g |

$48.0 | 2023-06-06 | |

| Enamine | EN300-1428848-2.5g |

4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride |

2172450-81-4 | 95% | 2.5g |

$278.0 | 2023-06-06 | |

| Enamine | EN300-1428848-5000mg |

4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride |

2172450-81-4 | 95.0% | 5000mg |

$395.0 | 2023-09-29 | |

| Enamine | EN300-1428848-10000mg |

4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride |

2172450-81-4 | 95.0% | 10000mg |

$568.0 | 2023-09-29 | |

| 1PlusChem | 1P01FJL0-5g |

4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride |

2172450-81-4 | 95% | 5g |

$551.00 | 2023-12-19 | |

| 1PlusChem | 1P01FJL0-1g |

4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride |

2172450-81-4 | 95% | 1g |

$310.00 | 2023-12-19 | |

| Enamine | EN300-1428848-250mg |

4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride |

2172450-81-4 | 95.0% | 250mg |

$103.0 | 2023-09-29 |

4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride 関連文献

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

2172450-81-4 (4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride) 関連製品

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量